Anisodinic acid

説明

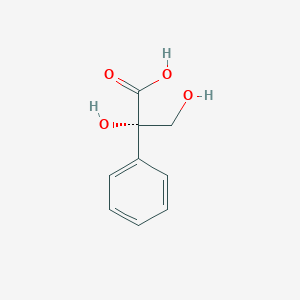

Anisodinic acid (C₈H₁₃NO₃, molecular weight 187.19 g/mol) is a chiral tropane alkaloid derivative first isolated from Anisodus tanguticus, a plant native to high-altitude regions of China. It serves as the side chain of (-)-anisodine, a novel ganglioside-blocking agent with anticholinergic properties . The absolute configuration of (-)-anisodinic acid was determined via chemical correlation with (R)-(-)-2-phenyl-1,2-propanediol and (R)-(-)-2-hydroxy-2-phenylpropionic acid, confirming its stereochemistry as part of the 6β,7β-epoxy-1αH,5αH-tropan-3α-ol (S)-2'-phenyl-2',3'-dihydroxypropionate structure . This compound is pivotal in synthesizing bioactive tropane alkaloids like anisodine, which exhibit neuropharmacological effects .

特性

CAS番号 |

85700-56-7 |

|---|---|

分子式 |

C9H10O4 |

分子量 |

182.17 g/mol |

IUPAC名 |

(2S)-2,3-dihydroxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H10O4/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,10,13H,6H2,(H,11,12)/t9-/m1/s1 |

InChIキー |

IWEPXSFVSUOTLW-SECBINFHSA-N |

SMILES |

C1=CC=C(C=C1)C(CO)(C(=O)O)O |

異性体SMILES |

C1=CC=C(C=C1)[C@](CO)(C(=O)O)O |

正規SMILES |

C1=CC=C(C=C1)C(CO)(C(=O)O)O |

同義語 |

anisodinic acid |

製品の起源 |

United States |

類似化合物との比較

Tropane Alkaloid Derivatives: Anisodamine Hydrobromide

Structural and Functional Contrasts

Anisodamine hydrobromide, a derivative of 6β-hydroxyhyoscyamine, shares the tropane core with this compound but differs in its esterified side chain (benzeneacetic acid with a hydroxymethyl group) . While this compound primarily acts as a structural precursor, anisodamine exhibits direct anticholinergic effects, making it clinically valuable in treating septic shock and organophosphorus poisoning .

Structural Analogs: Anisic Acids (Methoxybenzoic Acids)

Chemical and Functional Differences

The anisic acids are methoxy-substituted benzoic acids differing in substituent positions. Unlike the tropane-based this compound, these compounds lack nitrogen and exhibit simpler aromatic structures. Their applications are primarily industrial or cosmetic, contrasting with this compound’s neuropharmacological role .

Bioactive Fatty Acids: Arachidonic Acid

Key Research Findings and Data

Q & A

Q. How can researchers determine the molecular structure and stability of anisodinic acid under varying pH conditions?

Methodological Answer:

- Spectroscopic Analysis: Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure. For pH-dependent stability, conduct titrimetric analysis paired with UV-Vis spectroscopy to monitor spectral shifts at different pH levels (e.g., 2–12) .

- Thermodynamic Studies: Calculate dissociation constants (pKa) via potentiometric titration and validate using computational tools like Gaussian for molecular orbital simulations .

- Data Presentation: Summarize results in tables comparing observed vs. theoretical pKa values, with error margins ≤0.05 .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Methodological Answer:

- Synthetic Pathways: Follow modified Fischer esterification protocols, using sulfuric acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by varying temperature (60–100°C) and solvent polarity .

- Purification: Use column chromatography with silica gel and validate purity via high-performance liquid chromatography (HPLC) (>98% purity threshold) .

- Documentation: Include raw data (Rf values, retention times) and reproducibility metrics in appendices, adhering to IUPAC nomenclature standards .

Q. How can researchers assess the preliminary biological activity of this compound in vitro?

Methodological Answer:

- Cell-Based Assays: Use HEK-293 or HeLa cell lines for cytotoxicity screening (MTT assay). Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

- Dose-Response Curves: Test concentrations from 1 µM to 100 µM, with triplicate measurements. Calculate IC50 values using GraphPad Prism .

- Ethical Compliance: Follow institutional biosafety protocols and cite ethical approval IDs in methodology sections .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported efficacy of this compound across different biological models?

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of primary literature to identify variables causing discrepancies (e.g., cell type, assay conditions). Use PRISMA guidelines for literature screening .

- Controlled Replication: Reproduce conflicting studies under standardized conditions (e.g., identical cell passage numbers, serum-free media). Apply ANOVA to compare inter-study variances .

- Mechanistic Probes: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., NF-κB) and validate via Western blot .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics datasets?

Methodological Answer:

- Multi-Omics Integration: Pair RNA-seq and metabolomics data using tools like MetaboAnalyst 5.0. Apply Benjamini-Hochberg correction for false discovery rates (FDR <0.1) .

- Machine Learning: Train random forest models to identify biomarker clusters associated with efficacy. Validate with k-fold cross-validation (k=10) .

- Uncertainty Quantification: Report confidence intervals (95%) and effect sizes (Cohen’s d) for all significant findings .

Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets (e.g., enzymes, receptors)?

Methodological Answer:

- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Compare with known inhibitors (e.g., Ki values) .

- Structural Biology: Co-crystallize this compound with target proteins (e.g., X-ray diffraction at 2.0 Å resolution). Validate binding poses via PyMOL .

- Negative Controls: Include off-target panels (e.g., kinase profiling) to rule out nonspecific interactions .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer:

- Quality Control (QC): Implement HPLC-MS for batch verification. Set acceptance criteria (e.g., ±5% purity deviation) .

- Process Optimization: Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, solvent ratio). Apply Taguchi methods for robustness testing .

- Documentation: Archive raw chromatograms and QC certificates in supplementary materials .

Data Management and Reporting

Q. How should researchers present conflicting data on this compound’s pharmacokinetics in peer-reviewed manuscripts?

Methodological Answer:

- Transparent Reporting: Use heatmaps or forest plots to visualize variability in parameters (e.g., half-life, bioavailability). Annotate outliers with potential explanations (e.g., species differences) .

- Limitations Section: Discuss methodological constraints (e.g., sample size, assay sensitivity) and propose validation studies .

- Data Repositories: Upload raw pharmacokinetic datasets to public platforms (e.g., Zenodo) with DOI links .

Q. What frameworks are recommended for integrating this compound’s in vitro and in vivo data into predictive toxicity models?

Methodological Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Use software like GastroPlus to simulate human exposure levels. Validate against rodent toxicity data (LD50) .

- Read-Across Strategies: Apply OECD QSAR Toolbox to predict hepatotoxicity based on structural analogs .

- Ethical Disclosures: Adhere to ARRIVE guidelines for animal studies and report euthanasia protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。